![molecular formula C22H25ClN4O4 B4166999 N-[5-chloro-2-(4-morpholinyl)phenyl]-3-nitro-4-(1-piperidinyl)benzamide](/img/structure/B4166999.png)
N-[5-chloro-2-(4-morpholinyl)phenyl]-3-nitro-4-(1-piperidinyl)benzamide
Overview
Description
N-[5-chloro-2-(4-morpholinyl)phenyl]-3-nitro-4-(1-piperidinyl)benzamide (referred to as CMNPB) is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CMNPB belongs to the class of benzamide derivatives and has been found to exhibit a variety of biochemical and physiological effects.
Mechanism of Action
The mechanism of action of CMNPB is not fully understood. However, it has been proposed that CMNPB exerts its effects by inhibiting the activity of various enzymes and signaling pathways involved in inflammation, cancer, and viral replication. CMNPB has been shown to inhibit the activity of COX-2, which is involved in the production of prostaglandins that mediate the inflammatory response. It has also been found to inhibit the activity of MMP-9, which is involved in the degradation of extracellular matrix proteins that facilitate cancer cell invasion and metastasis. CMNPB has been shown to induce apoptosis in cancer cells by activating caspases, which are enzymes involved in programmed cell death. Additionally, CMNPB has been found to inhibit the replication of viruses such as HIV and HCV by interfering with viral entry, replication, and assembly.
Biochemical and physiological effects:
CMNPB has been found to exhibit a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes such as COX-2 and MMP-9, which are involved in the inflammatory response. CMNPB has also been found to induce apoptosis in cancer cells and inhibit the replication of viruses such as HIV and HCV. However, the exact biochemical and physiological effects of CMNPB are still being studied.
Advantages and Limitations for Lab Experiments
CMNPB has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized and purified. It has been extensively studied for its potential therapeutic applications, which makes it an attractive target for further research. However, there are also some limitations associated with using CMNPB in lab experiments. For example, the mechanism of action of CMNPB is not fully understood, which makes it difficult to design experiments that specifically target its effects. Additionally, the effects of CMNPB may vary depending on the cell type and experimental conditions used.
Future Directions
There are several future directions for research on CMNPB. One area of focus could be on elucidating the mechanism of action of CMNPB. This could involve studying the effects of CMNPB on specific enzymes and signaling pathways involved in inflammation, cancer, and viral replication. Another area of focus could be on developing more potent and selective analogs of CMNPB that exhibit improved therapeutic efficacy and reduced toxicity. Additionally, the potential use of CMNPB as a therapeutic agent for various diseases could be further explored in preclinical and clinical studies.
Scientific Research Applications
CMNPB has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-viral properties. CMNPB has been shown to inhibit the activity of enzymes such as COX-2 and MMP-9, which are involved in the inflammatory response. It has also been found to induce apoptosis in cancer cells and inhibit the replication of viruses such as HIV and HCV.
properties
IUPAC Name |
N-(5-chloro-2-morpholin-4-ylphenyl)-3-nitro-4-piperidin-1-ylbenzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25ClN4O4/c23-17-5-7-19(26-10-12-31-13-11-26)18(15-17)24-22(28)16-4-6-20(21(14-16)27(29)30)25-8-2-1-3-9-25/h4-7,14-15H,1-3,8-13H2,(H,24,28) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUPLZWIVRCRWRD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=C(C=C(C=C2)C(=O)NC3=C(C=CC(=C3)Cl)N4CCOCC4)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25ClN4O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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